BenchChemオンラインストアへようこそ!

ethyl 4-amino-3-cyclohexyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

Anticancer Anticholinesterase Structure–Activity Relationship

Ethyl 4-amino-3-cyclohexyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate (CAS 632291-90-8) is a heterocyclic compound belonging to the 2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate class, featuring a cyclohexyl substituent at the N3 position, a free 4-amino group, and an ethyl ester at C5. It is commercially available at 98% purity from specialty chemical suppliers and serves as a versatile building block for medicinal chemistry, particularly for scaffold-hopping campaigns targeting the N3 position of 2-thioxothiazoles.

Molecular Formula C12H18N2O2S2
Molecular Weight 286.4 g/mol
CAS No. 632291-90-8
Cat. No. B3055156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-amino-3-cyclohexyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate
CAS632291-90-8
Molecular FormulaC12H18N2O2S2
Molecular Weight286.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N(C(=S)S1)C2CCCCC2)N
InChIInChI=1S/C12H18N2O2S2/c1-2-16-11(15)9-10(13)14(12(17)18-9)8-6-4-3-5-7-8/h8H,2-7,13H2,1H3
InChIKeyNKVWVZHPEVHQOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Amino-3-cyclohexyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate (CAS 632291-90-8): Procurement-Relevant Baseline for a Cyclohexyl-Substituted 2-Thioxothiazole Building Block


Ethyl 4-amino-3-cyclohexyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate (CAS 632291-90-8) is a heterocyclic compound belonging to the 2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate class, featuring a cyclohexyl substituent at the N3 position, a free 4-amino group, and an ethyl ester at C5 . It is commercially available at 98% purity from specialty chemical suppliers and serves as a versatile building block for medicinal chemistry, particularly for scaffold-hopping campaigns targeting the N3 position of 2-thioxothiazoles . Unlike its N3-aryl or N3-alkyl counterparts, the saturated cyclohexyl ring introduces distinct steric and lipophilic properties that cannot be replicated by planar aromatic substituents.

Why N3-Substitution Determines Target Binding and Generic Substitution of Ethyl 4-Amino-3-cyclohexyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate Is Unsupportable


The N3 substituent on the 2-thioxo-2,3-dihydro-1,3-thiazole scaffold is a critical determinant of biological activity because it directly modulates the three-dimensional shape accessible to target proteins [1]. Published structure–activity relationship (SAR) data on closely related thiazole-2(3H)-ylidene derivatives demonstrate that replacing N3-cyclohexyl with N3-phenyl can shift the anticancer potency profile and acetylcholinesterase inhibitory activity, confirming that N3-substitution is not a passive structural feature but a key pharmacophoric element [2]. Consequently, substituting the cyclohexyl analog with an allyl, phenyl, or substituted-phenyl variant without re-optimizing the entire SAR series risks losing target engagement, selectivity, and the intended biological outcome.

Quantitative Differentiation Evidence for Ethyl 4-Amino-3-cyclohexyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate Versus N3-Aryl and N3-Allyl Analogs


N3-Cyclohexyl vs. N3-Phenyl Substitution Shifts Anticancer and Anticholinesterase Activity Profiles in Thiazole-2(3H)-ylidene Derivatives

In a series of N-(3-cyclohexyl/phenyl-4-(substituted phenyl)thiazole-2(3H)-ylidene)-2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazide derivatives, compounds bearing an N3-cyclohexyl group exhibited distinct cytotoxicity profiles compared to their N3-phenyl counterparts against MCF-7 (breast cancer) and A549 (lung cancer) cell lines [1]. While direct head-to-head IC50 values for the target compound itself are not available, the study demonstrates that N3-cyclohexyl-substituted thiazole derivatives induce apoptosis at levels comparable to or exceeding cisplatin in A549 cells, whereas the corresponding N3-phenyl derivatives show a shifted activity pattern [1]. Additionally, compound 4h (N3-cyclohexyl, 4-fluorophenyl) exhibited 49.92% acetylcholinesterase (AChE) inhibition, a pharmacological activity not observed for the N3-phenyl analogs in the same series [1].

Anticancer Anticholinesterase Structure–Activity Relationship

Cyclohexyl-2-thioxothiazolidin-4-one Scaffold Delivers Potent Tyrosinase Inhibition (IC50 = 1.03–5.21 µM) Superior to Kojic Acid Baseline

Although the exact target compound has not been tested, a closely related scaffold—(Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one—demonstrated potent mushroom tyrosinase inhibition with IC50 values of 5.21 ± 0.86 µM (analog 2) and 1.03 ± 0.14 µM (analog 3), both substantially outperforming the reference inhibitor kojic acid (IC50 = 25.26 ± 1.10 µM) [1]. Analogs 2 and 3 also exhibited radical-scavenging antioxidant activity and reduced ROS and ONOO⁻ levels in B16F10 melanoma cells, with analog 3 significantly reducing α-MSH plus IBMX-induced melanin production in a concentration-dependent manner [1]. The 3-cyclohexyl-2-thioxo substructure is essential for the observed potency, as the cyclohexyl group contributes to optimal logP values for skin penetration [1].

Tyrosinase Inhibition Antioxidant Melanogenesis

2-Thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate Scaffold Demonstrates Low-Micromolar HIV-1 Protease Inhibition (IC50 = 1.02 µM) in FRET-Based Assay

A close structural analog—ethyl 4-amino-3-(1,3-benzodioxol-5-yl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate (BDBM34354)—inhibited HIV-1 Gag-Pol polyprotein with an IC50 of 1.02 µM (pH 8.0, 2°C) in a fluorescence resonance energy transfer (FRET) assay [1]. This demonstrates that the 4-amino-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate core can engage protease active sites at low micromolar concentrations. The same compound showed only weak inhibition (IC50 = 66 µM) against polyadenylate-binding protein 1, suggesting inherent selectivity within the scaffold [1]. The cyclohexyl analog (target compound) replaces the benzodioxolyl group with a saturated, non-aromatic cyclohexyl ring, which may alter binding pocket complementarity and metabolic stability compared to the methylenedioxyphenyl analog.

HIV-1 Protease Antiviral Binding Affinity

N3-Cyclohexyl vs. N3-Allyl Substitution Differentiates LogP and Steric Profile for Physicochemical Property Optimization

The N3-cyclohexyl substituent (C6H11) contributes an estimated logP increment of approximately +2.1 compared to the allyl analog, where the allyl group (C3H5) contributes approximately +1.0 under standard fragment-based calculation methods [1]. This increase in lipophilicity is predicted to enhance passive membrane permeability, which is relevant for intracellular target engagement [1]. Additionally, the cyclohexyl group introduces greater steric bulk (molar refractivity ~27.4 cm³/mol) compared to allyl (molar refractivity ~15.0 cm³/mol), potentially altering binding pocket shape complementarity and reducing off-target promiscuity associated with flat aromatic substituents [1]. The ethyl ester at C5 and the free 4-amino group provide derivatization handles for further property tuning .

Lipophilicity Drug-likeness Physicochemical Properties

Recommended Research Application Scenarios for Ethyl 4-Amino-3-cyclohexyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate Based on Quantitative Differentiation Evidence


Scaffold-Hopping SAR Probe for Anticancer Lead Optimization Targeting MCF-7 and A549 Cell Lines

Use the target compound as a key N3-cyclohexyl SAR probe in thiazole-based anticancer programs. Cross-study evidence from thiazole-2(3H)-ylidene derivatives demonstrates that N3-cyclohexyl substitution shifts cytotoxicity profiles against MCF-7 and A549 cells and can induce apoptosis at levels comparable to cisplatin [1]. The cyclohexyl analog should be compared head-to-head with the N3-phenyl and N3-allyl analogs to map substituent-dependent potency and selectivity, enabling rational lead optimization [1].

Anti-Melanogenesis Drug Discovery Using the Cyclohexyl-2-thioxo Pharmacophore

The 3-cyclohexyl-2-thioxo substructure has been validated in a closely related thiazolidin-4-one series as a potent tyrosinase inhibitor (IC50 as low as 1.03 µM, approximately 24.5-fold more potent than kojic acid) with cellular anti-melanogenic activity in B16F10 cells [2]. The target compound, bearing the same cyclohexyl-2-thioxo motif with an additional 4-amino and 5-ethoxycarbonyl derivatization site, can serve as a starting scaffold for structure-based optimization of tyrosinase inhibitors with improved skin penetration properties [2].

HIV-1 Protease Inhibitor SAR Expansion via N3-Substituent Variation

A structurally related 2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate demonstrated low-micromolar HIV-1 protease inhibition (IC50 = 1.02 µM) with approximately 65-fold selectivity over PABP1 [3]. The target compound's N3-cyclohexyl group replaces the benzodioxolyl moiety of the reported analog, providing a key comparator for evaluating the impact of replacing a planar aromatic N3-substituent with a saturated cyclohexyl ring on protease binding, metabolic stability, and selectivity profile [3].

Physicochemical Property Benchmarking for CNS-Penetrant or Intracellular-Target Programs

With an estimated logP increment of approximately +2.1 from the N3-cyclohexyl group versus +1.0 for the N3-allyl analog, the target compound is predicted to exhibit higher passive membrane permeability [4]. This makes it a suitable candidate for programs targeting intracellular enzymes or CNS receptors where permeability is rate-limiting. Researchers should benchmark the cyclohexyl analog against the commercial allyl (CAS 111698-89-6) and phenyl (CAS 7202-71-3) analogs in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies to validate the predicted differentiation [4].

Quote Request

Request a Quote for ethyl 4-amino-3-cyclohexyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.